Josiphos SL-J003-1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Josiphos SL-J003-1 involves the reaction of 4-chlorobenzonitrile with substoichiometric amounts of nickel(0) cyclooctadiene complex (Ni(COD)2) and this compound. This reaction allows the isolation of the desired stable nickel(II) precatalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound’s effectiveness in various applications .
Chemical Reactions Analysis
Types of Reactions
Josiphos SL-J003-1 undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by transition metal catalysts.
Reduction: It can also be involved in reduction reactions, where it acts as a ligand to stabilize the transition metal center.
Substitution: This compound is commonly used in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Common reagents used with this compound include:
- Nickel(0) cyclooctadiene complex (Ni(COD)2)
- Aryl carbamates
- Alkylammonium chlorides
Major Products Formed
The major products formed from reactions involving this compound include:
- Monoarylated ammonia
- Arylated acetone derivatives
Scientific Research Applications
Josiphos SL-J003-1 has a wide range of scientific research applications, including:
Chemistry: It is used in asymmetric catalysis for the synthesis of chiral molecules, which are important in the production of pharmaceuticals and fine chemicals.
Biology: The compound is used in the synthesis of biologically active molecules, aiding in the development of new drugs and therapeutic agents.
Medicine: this compound is employed in the synthesis of chiral drugs, enhancing their efficacy and reducing side effects.
Mechanism of Action
Josiphos SL-J003-1 exerts its effects by acting as a chiral ligand in catalytic processes. It coordinates with transition metals, forming stable complexes that facilitate various chemical reactions. The molecular targets and pathways involved include the stabilization of transition states and the enhancement of reaction selectivity .
Comparison with Similar Compounds
Similar Compounds
- Josiphos SL-J009-1
- Josiphos SL-J004-1
- Josiphos SL-J001-1
Uniqueness
Josiphos SL-J003-1 is unique due to its high efficiency and selectivity in asymmetric catalysis. It offers superior performance in various catalytic processes compared to other similar compounds, making it a valuable tool in both research and industrial applications .
Biological Activity
Josiphos SL-J003-1, a chiral diphosphine ligand, is recognized for its significant role in catalysis, particularly in asymmetric reactions. This article delves into the biological activity of this compound, examining its effects, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a ferrocenyl backbone and dicyclohexylphosphino groups. Its chemical formula is C36H56FeP2 . The ligand's design enhances its performance in various catalytic applications, particularly in hydrogenation and hydro-acylation reactions.
Biological Activity Overview
Although primarily known for its catalytic properties, recent studies have begun to explore the biological implications of this compound. The focus has been on its potential as a bioactive compound in medicinal chemistry.
Antiviral Properties
Research indicates that this compound may exhibit antiviral activity. For instance, a study evaluated the efficacy of various compounds against respiratory syncytial virus (RSV), where Josiphos ligands were part of the screening process. The findings suggested that certain modifications to the ligand could enhance antiviral potency .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several Josiphos ligands, including SL-J003-1, to assess their performance in catalyzing reactions relevant to drug synthesis. The results indicated that while some ligands showed promising yields in specific reactions, others did not achieve the desired enantioselectivity .
- Pharmacological Screening : In a pharmacological context, this compound was tested alongside other ligands for their ability to facilitate reactions leading to biologically active compounds. The outcomes highlighted that modifications in the ligand structure could significantly impact biological activity and selectivity .
- Mechanistic Insights : Investigations into the mechanism of action for Josiphos ligands revealed that their effectiveness could be attributed to their ability to stabilize transition states during catalysis. This stabilization is crucial for enhancing the biological activity of resultant compounds .
Data Tables
The following table summarizes key findings from studies involving this compound:
Properties
IUPAC Name |
cyclopentane;dicyclohexyl-[1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56P2.C5H10.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h25-31H,2-24H2,1H3;1-5H2; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNFNURBBQBAMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4CCCCC4)C5CCCCC5.C1CCCC1.[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66FeP2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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